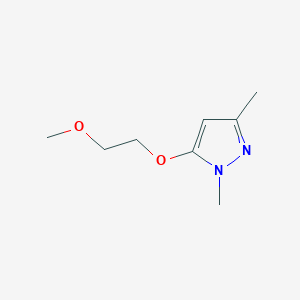

5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyethoxy)-1,3-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-7-6-8(10(2)9-7)12-5-4-11-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APUSYDYONQQHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OCCOC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Methoxyethoxy 1,3 Dimethyl 1h Pyrazole

Classical and Contemporary Approaches to Pyrazole (B372694) Ring Construction

The pyrazole ring is a fundamental heterocyclic motif, and numerous methods have been developed for its synthesis. These strategies generally rely on the formation of the five-membered ring by combining appropriate building blocks.

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a method first reported by Ludwig Knorr in 1883. nih.govmasterorganicchemistry.com This reaction, often referred to as the Knorr pyrazole synthesis, provides a direct and efficient route to polysubstituted pyrazoles. ajphs.comwuxiapptec.comjk-sci.com

The mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. znaturforsch.comnih.gov The reaction is typically catalyzed by an acid. wuxiapptec.comjk-sci.com A significant challenge with unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the potential formation of a mixture of two regioisomers, which can complicate purification. nih.govnih.gov

Table 1: Examples of Knorr Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Acetylacetone | Phenylhydrazine | Acetic Acid, Reflux | 1-Phenyl-3,5-dimethylpyrazole | nih.gov |

| Ethyl Acetoacetate (B1235776) | Phenylhydrazine | Ethanol, Reflux | 3-Methyl-1-phenyl-5-pyrazolone | znaturforsch.comhilarispublisher.com |

| Dibenzoylmethane | Hydrazine Hydrate | Ethanol, Reflux | 3,5-Diphenyl-1H-pyrazole | nih.gov |

Modern variations of this reaction focus on generating the 1,3-dicarbonyl compounds in situ. For example, ketones can be reacted with acid chlorides to form the dicarbonyl species, which is then immediately treated with hydrazine in a one-pot procedure. nih.gov

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, represent a powerful and versatile strategy for constructing the pyrazole ring. nih.govnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines, which react with alkynes or alkenes as the dipolarophile. acs.org

A key advantage of this method is the high degree of regioselectivity that can often be achieved, providing a single pyrazole isomer. researchgate.net For instance, the reaction of diazo compounds generated in situ from tosylhydrazones with alkynyl bromides yields 3,5-diaryl-4-bromo-1H-pyrazoles with high regioselectivity. researchgate.net Similarly, silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes offers a mild and efficient route to various pyrazoles. nih.govresearchgate.net Sydnones, which are mesoionic heterocyclic compounds, can also react with alkynes in a [3+2] cycloaddition to form pyrazoles, a reaction first pioneered by Huisgen. researchgate.net

Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact, leading to the development of one-pot and multicomponent reactions (MCRs) for pyrazole synthesis. nih.govyoutube.com These strategies combine several reaction steps into a single operation without isolating intermediates, thereby saving time, solvents, and reagents. wikipedia.org

One such approach involves a three-component reaction where an aldehyde, a ketone, and hydrazine monohydrochloride are condensed to form a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole. wikipedia.orgmdpi.com Another efficient one-pot, three-component procedure involves the condensation of an aromatic aldehyde with tosylhydrazine, followed by a cycloaddition reaction with a terminal alkyne to produce 3,5-disubstituted 1H-pyrazoles. researchgate.net The generation of hydrazine precursors in situ from arylboronic acids coupled with a protected diimide, followed by cyclocondensation with a 1,3-dicarbonyl compound, further exemplifies the versatility of one-pot processes in accessing diverse N-arylpyrazoles. nih.govyoutube.com

Targeted Synthesis of the 1,3-Dimethyl-1H-pyrazole Core

The formation of the specific 1,3-dimethyl-1H-pyrazole core of the target molecule requires precise control over the placement of the two methyl groups at the N1 and C3 positions.

The 1,3-dimethyl-1H-pyrazole core can be constructed using methylhydrazine as the key building block. The reaction of methylhydrazine with a suitable 1,3-dicarbonyl compound, such as acetylacetone, directly yields 1,3,5-trimethyl-1H-pyrazole. However, for the synthesis of the target molecule, a precursor that allows for subsequent functionalization at the C5 position is required. A common strategy is the cyclocondensation of methylhydrazine with a β-keto ester, like ethyl acetoacetate. This reaction regioselectively yields 1,3-dimethyl-1H-pyrazol-5-one (which exists in tautomeric equilibrium with 1,3-dimethyl-1H-pyrazol-5-ol). This pyrazolone (B3327878) is a critical intermediate, as the hydroxyl group of its enol tautomer provides a handle for introducing the final ether linkage.

Another approach involves the Vilsmeier-Haack reaction of aryl hydrazones, which can be cyclized to form pyrazoles. libretexts.org For example, acetophenone (B1666503) phenylhydrazone can be treated with a Vilsmeier reagent (like DMF/POCl₃) to yield 1,3-diarylpyrazole-4-carboxaldehydes. hilarispublisher.com Adapting this method with appropriate starting materials can lead to the desired 1,3-dimethylpyrazole (B29720) scaffold.

An alternative route to the 1,3-dimethyl-1H-pyrazole core is to first form a pyrazole ring with a methyl group at the C3 position and then selectively introduce the second methyl group onto the N1 nitrogen. The direct N-methylation of substituted pyrazoles can be challenging as it often produces a mixture of N1 and N2 alkylated isomers due to the similar reactivity of the two adjacent nitrogen atoms. semanticscholar.org

To overcome this, regioselective methods have been developed. One approach utilizes sterically bulky α-halomethylsilanes as "masked" methylating reagents. These reagents preferentially alkylate the less sterically hindered N1 position. The silyl (B83357) group is then removed via protodesilylation with a fluoride (B91410) source to yield the N1-methyl pyrazole with high selectivity (often >99:1). semanticscholar.orgmdpi.com Another method involves acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles, where steric factors control the regioselectivity, favoring the less hindered nitrogen atom. For pyrazoles with a substituent at the C3 position, the N1 position is generally less hindered, thus favoring the formation of the 1,3-disubstituted product.

Introduction and Functionalization with the 2-Methoxyethoxy Moiety

The introduction of a 2-methoxyethoxy group onto the 1,3-dimethyl-1H-pyrazole scaffold is a key functionalization step that imparts specific physicochemical properties to the molecule. This moiety is attached via an ether bond at the C-5 position, a common site for functionalization on the pyrazole ring. The primary precursor for this transformation is 1,3-dimethyl-1H-pyrazol-5-ol, which exists in tautomeric equilibrium with 1,3-dimethyl-pyrazol-5-one. The hydroxyl group of the pyrazolol tautomer is nucleophilic and can be alkylated to form the desired ether.

The most prevalent and direct method for forming the 5-(2-methoxyethoxy) ether is the Williamson ether synthesis. guidechem.combohrium.com This reaction involves the deprotonation of the hydroxyl group of 1,3-dimethyl-1H-pyrazol-5-ol to form a more potent nucleophile, the pyrazolate anion. This anion then attacks an alkylating agent bearing the 2-methoxyethoxy group via a bimolecular nucleophilic substitution (SN2) mechanism. bohrium.comresearchgate.net

The general steps are as follows:

Deprotonation: The 1,3-dimethyl-1H-pyrazol-5-ol is treated with a suitable base to generate the corresponding alkoxide (pyrazolate). Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). chemistryviews.org The choice of base is crucial for achieving efficient deprotonation without promoting side reactions.

Nucleophilic Attack: The resulting pyrazolate anion attacks the electrophilic carbon of a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) or a 2-methoxyethyl sulfonate ester (e.g., 2-methoxyethyl tosylate). bohrium.comresearchgate.net Sulfonate esters like tosylates are excellent leaving groups, often leading to cleaner reactions and better yields compared to halides. masterorganicchemistry.com

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophile. chemistryviews.org

Table 1: Reagents for O-Alkylation at the C-5 Position of Pyrazole

| Role | Example Reagent | Function |

|---|---|---|

| Pyrazole Precursor | 1,3-Dimethyl-1H-pyrazol-5-ol | Provides the core heterocyclic structure and the hydroxyl group for etherification. |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for deprotonating the hydroxyl group to form the alkoxide. nih.gov |

| Base | Potassium Carbonate (K₂CO₃) | A milder base often used in conjunction with a phase-transfer catalyst. researchgate.net |

| Alkylating Agent | 1-Bromo-2-methoxyethane (B44670) | Provides the 2-methoxyethoxy moiety; the bromide acts as the leaving group. chemicalbook.com |

| Alkylating Agent | 2-Methoxyethyl tosylate | Provides the 2-methoxyethoxy moiety; the tosylate is an excellent leaving group, facilitating the SN2 reaction. masterorganicchemistry.comprepchem.com |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SN2 reactions. |

The success of the O-alkylation reaction depends on the availability and reactivity of the alkylating agent carrying the 2-methoxyethoxy chain. There are several established methods for preparing these crucial precursors.

Synthesis of 2-Methoxyethanol (B45455): This is the fundamental building block. A common industrial method involves the nucleophilic attack of methanol (B129727) on protonated ethylene (B1197577) oxide. nih.govwikipedia.org Another route is the hydrogenation of dimethyl oxalate, which can be controlled to favor the production of 2-methoxyethanol. rsc.org

Synthesis of 1-Bromo-2-methoxyethane: This alkyl halide is a frequently used reagent. A direct, though sometimes low-yielding, method is the reaction of 2-methoxyethanol with phosphorus tribromide. guidechem.com An improved method involves reacting 2-methoxyethanol with boric acid anhydride (B1165640) to form an intermediate borate (B1201080) ester, which is then treated with hydrogen bromide to yield the final product with higher efficiency and fewer side reactions. guidechem.com

Synthesis of 2-Methoxyethyl tosylate: This reagent is often preferred due to the excellent leaving group ability of the tosylate anion. It is synthesized by reacting 2-methoxyethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine (B92270). prepchem.comnih.gov The base neutralizes the HCl byproduct generated during the reaction. khanacademy.org

Catalytic Methods and Reaction Optimization in the Synthesis of 5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole

To improve the efficiency, yield, and reaction conditions of the synthesis, various catalytic methods and optimization strategies can be employed. Phase-transfer catalysis (PTC) is particularly effective for Williamson ether synthesis. semanticscholar.orgcrdeepjournal.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the pyrazolate anion from an aqueous or solid phase into the organic phase where the alkylating agent is dissolved. researchgate.netcrdeepjournal.org This allows for the use of milder bases like potassium carbonate and can lead to higher yields and reduced reaction times. chemistryviews.orgresearchgate.net

Reaction optimization involves systematically adjusting various parameters to find the ideal conditions.

Choice of Base: Strong bases like NaH ensure complete deprotonation but require anhydrous conditions. Milder bases like K₂CO₃ are easier to handle and are effective with PTC. chemistryviews.org

Solvent Selection: Polar aprotic solvents like DMF, acetonitrile, or acetone (B3395972) are generally preferred for SN2 reactions.

Temperature Control: The reaction temperature influences the rate of reaction. While higher temperatures can speed up the reaction, they may also promote side reactions like elimination, especially with sterically hindered substrates.

Leaving Group: The choice of leaving group on the alkylating agent is critical. Tosylates are generally more reactive and lead to better outcomes than halides (I > Br > Cl). masterorganicchemistry.com

Table 2: Optimization Parameters for Pyrazole O-Alkylation

| Parameter | Options | Impact on Reaction |

|---|---|---|

| Catalyst | None, Phase-Transfer Catalyst (e.g., TBAI, 18-crown-6) | PTC can significantly increase reaction rates and yields, especially with inorganic bases. researchgate.netsemanticscholar.org |

| Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases lead to faster anion formation but require stricter conditions. Milder bases are often sufficient with PTC. |

| Solvent | DMF, Acetonitrile, Acetone | The solvent affects the solubility of reactants and the rate of the SN2 reaction. |

| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but can also lead to undesired byproducts. |

| Leaving Group | -Br, -I, -OTs | The reaction is typically faster and more efficient with better leaving groups (-OTs > -I > -Br). masterorganicchemistry.com |

Green Chemistry Principles in the Synthesis of Pyrazole Analogues

The application of green chemistry principles to the synthesis of pyrazoles aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netjetir.org

Use of Greener Solvents: Traditional syntheses often use volatile organic compounds (VOCs). Green chemistry encourages the use of more benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net For pyrazole synthesis, reactions in aqueous media or solvent-free conditions have been developed. researchgate.netnih.gov

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can significantly reduce reaction times from hours to minutes, thereby saving energy. nih.govnih.govnih.gov These techniques can lead to higher yields and cleaner reactions compared to conventional heating. nih.govbeilstein-journals.org

Atom Economy and MCRs: To maximize atom economy, multicomponent reactions (MCRs) are increasingly employed. bohrium.comnih.gov MCRs combine three or more reactants in a single step to form the final product, which reduces the number of synthetic steps, minimizes waste, and saves time and resources. bohrium.com

Catalysis: The use of recyclable, non-toxic catalysts is a cornerstone of green chemistry. researchgate.netjetir.org For pyrazole synthesis, catalysts like nano-ZnO or reusable magnetic nanocatalysts have been shown to be effective under green conditions. acs.orgmdpi.com Electrochemical synthesis, which uses renewable electricity to initiate reactions, is also an emerging green method for constructing heterocyclic compounds. rsc.orgnih.govoup.com

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly. sci-hub.se

Advanced Spectroscopic and Structural Characterization of 5 2 Methoxyethoxy 1,3 Dimethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectral Interpretation for Proton Environments

The ¹H NMR spectrum of 5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole is expected to show distinct signals corresponding to each unique proton environment. The anticipated chemical shifts (δ) are influenced by the electronic effects of the pyrazole (B372694) ring and the attached methoxyethoxy group.

The pyrazole ring contains a single proton at the C4 position. This proton is anticipated to appear as a singlet, given the absence of adjacent protons for spin-spin coupling. Its chemical shift would be located in the aromatic region, typically downfield due to the deshielding effects of the heterocyclic ring.

The two methyl groups attached to the pyrazole ring are in different electronic environments. The N-methyl (N-CH₃) group is directly bonded to a nitrogen atom, while the C-methyl (C-CH₃) group is attached to a carbon atom of the ring. This difference is expected to result in two distinct singlets.

The 2-methoxyethoxy side chain introduces three sets of proton signals. The two methylene (B1212753) groups (-O-CH₂-CH₂-O-) are adjacent, and thus would appear as two triplets, each integrating to two protons. The terminal methoxy (B1213986) group (-O-CH₃) would be observed as a sharp singlet, integrating to three protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-4 (pyrazole ring) | 5.5 - 5.8 | Singlet (s) | 1H |

| N-CH₃ (pyrazole ring) | 3.5 - 3.7 | Singlet (s) | 3H |

| C-CH₃ (pyrazole ring) | 2.1 - 2.3 | Singlet (s) | 3H |

| -O-CH₂- (adjacent to pyrazole) | 4.1 - 4.3 | Triplet (t) | 2H |

| -CH₂-O- (adjacent to methoxy) | 3.7 - 3.9 | Triplet (t) | 2H |

¹³C NMR Spectral Analysis for the Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The pyrazole ring itself has three distinct carbon signals. The C5 carbon, bonded to the electron-donating alkoxy group, is expected to be significantly shifted downfield. The C3 carbon, attached to a methyl group and a nitrogen atom, will also appear downfield. The C4 carbon, bonded to a hydrogen, will be the most upfield of the ring carbons.

The two methyl carbons on the pyrazole ring will have characteristic shifts in the upfield region. The carbons of the 2-methoxyethoxy side chain are expected at chemical shifts typical for aliphatic ethers.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-5 (pyrazole ring) | 155 - 158 |

| C-3 (pyrazole ring) | 148 - 151 |

| C-4 (pyrazole ring) | 90 - 93 |

| -O-CH₂- (adjacent to pyrazole) | 68 - 71 |

| -CH₂-O- (adjacent to methoxy) | 65 - 68 |

| -O-CH₃ (terminal) | 58 - 60 |

| N-CH₃ (pyrazole ring) | 35 - 38 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, the key expected correlation would be between the two methylene groups (-O-CH₂-CH₂-O-) of the side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the singlet at δ ~5.6 ppm would correlate with the carbon signal at δ ~91 ppm, confirming the H-4/C-4 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for establishing the connectivity of different parts of the molecule. Key expected HMBC correlations would include:

Correlations from the N-CH₃ protons to the C-5 and C-4 carbons of the pyrazole ring.

Correlations from the C-CH₃ protons to the C-3 and C-4 carbons.

A crucial correlation between the protons of the methylene group adjacent to the ring (-O-CH₂-) and the C-5 carbon, confirming the attachment point of the side chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound, the molecular formula is C₈H₁₄N₂O₂. The calculated exact mass for the protonated molecule ([M+H]⁺) would be used to confirm this formula with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and then undergoes fragmentation. The resulting pattern of fragment ions is a fingerprint of the molecule's structure. The fragmentation of this compound would likely proceed through several key pathways.

The ether linkage is a common site for fragmentation. Cleavage can occur at various points along the 2-methoxyethoxy side chain. A prominent fragmentation pathway for ethers is α-cleavage, which is the breaking of a bond adjacent to the oxygen atom. Another common pathway is the cleavage of the C-O bond.

Key expected fragmentation pathways include:

Cleavage of the ether side chain: Loss of a methoxy radical (•OCH₃, 31 Da) or a methoxymethyl radical (•CH₂OCH₃, 45 Da) would lead to significant fragment ions. The cleavage of the ethylene (B1197577) oxide unit could also occur.

Loss of the entire side chain: Cleavage of the bond between the pyrazole C-5 and the ether oxygen would result in a fragment corresponding to the 1,3-dimethylpyrazol-5-ol cation.

Fragmentation of the pyrazole ring: Pyrazole rings are known to fragment through the loss of molecules like HCN or N₂, leading to smaller, characteristic ions.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Plausible Structure of Fragment |

|---|---|---|

| 170 | H• | Molecular Ion |

| 125 | •CH₂OCH₃ | [1,3-dimethyl-1H-pyrazol-5-oxy]⁺ |

| 112 | C₃H₆O• | [1,3-dimethyl-1H-pyrazol-5-ol]⁺ |

| 97 | C₃H₅O₂• | [1,3-dimethyl-1H-pyrazole]⁺ |

This detailed analysis of the fragmentation pattern provides valuable information for confirming the structure of the title compound.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by vibrations characteristic of its pyrazole core, methyl groups, and the methoxyethoxy side chain.

The key functional groups and their anticipated vibrational frequencies are:

C-H Vibrations: The molecule contains methyl (CH₃) and methylene (CH₂) groups. Asymmetric and symmetric stretching vibrations for these C-H bonds are typically observed in the 2850-3000 cm⁻¹ region. fiveable.me Bending vibrations for these groups are expected to appear in the 1300-1500 cm⁻¹ range. fiveable.me

C-O-C Ether Vibrations: The most prominent feature of the ether linkages in the 2-methoxyethoxy group is the strong C-O-C stretching absorption. For dialkyl ethers, a strong, characteristic band typically appears in the 1050-1150 cm⁻¹ region. libretexts.orgopenstax.org The presence of two ether linkages may result in a complex, broad, or multiple bands in this fingerprint region.

Pyrazole Ring Vibrations: The vibrations of the 1,3-dimethyl-1H-pyrazole ring will contribute several bands to the spectrum. These include C=N and C=C stretching vibrations, which are expected in the 1400-1600 cm⁻¹ range. jocpr.com Ring deformation vibrations are anticipated at lower wavenumbers. derpharmachemica.com Studies on similar molecules, such as 3,5-dimethylpyrazole, provide a basis for assigning these ring-specific modes. nih.govresearchgate.net

The combination of these features would provide a unique spectral fingerprint for the identification and characterization of the title compound.

Table 1: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | -CH₃, -CH₂ | 2850 - 3000 | Medium to Strong |

| C=N, C=C Stretch | Pyrazole Ring | 1400 - 1600 | Medium |

| C-H Bend | -CH₃, -CH₂ | 1300 - 1500 | Variable |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, the solid-state geometry can be inferred from crystallographic data of related pyrazole derivatives. nih.govirjet.netnih.gov

Molecular Geometry: The core 1,3-dimethyl-1H-pyrazole ring is expected to be essentially planar, a common feature in pyrazole structures. nih.gov The bond lengths and angles within the ring would be consistent with its aromatic character. The 2-methoxyethoxy side chain is conformationally flexible due to the rotation around its C-C and C-O single bonds. In the solid state, it would adopt a specific, low-energy conformation influenced by crystal packing forces.

Intermolecular Interactions: The crystal packing would be governed by non-covalent interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds involving the pyrazole nitrogen and ether oxygen atoms as acceptors are possible. Furthermore, π–π stacking interactions between the planar pyrazole rings of adjacent molecules could play a significant role in stabilizing the crystal lattice, a phenomenon observed in other pyrazole-containing crystals. nih.gov

Table 2: Expected Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Expected Feature | Rationale/Comparison |

|---|---|---|

| Pyrazole Ring | Planar | Common in pyrazole derivatives nih.gov |

| Side Chain Conformation | Extended or folded | Dependent on crystal packing efficiency |

| Intermolecular Interactions | C-H···N/O hydrogen bonds, π–π stacking | Observed in similar heterocyclic structures nih.govresearchgate.net |

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy measures the electronic transitions within a molecule. For organic molecules, these transitions typically involve the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of this compound is expected to be characterized by absorptions in the ultraviolet region, arising from electronic transitions within the pyrazole ring.

Electronic Transitions: The primary electronic transitions anticipated for the pyrazole chromophore are π → π* transitions. nih.govrsc.org Unsubstituted pyrazole in the gas phase shows a maximal absorption cross-section around 203 nm. rsc.org

Table 3: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λ_max (nm) |

|---|

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Chemical Reactivity and Mechanistic Investigations of 5 2 Methoxyethoxy 1,3 Dimethyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Heterocyclic Ring

The 1,3-dimethyl-1H-pyrazole core is an aromatic heterocycle, and its reactivity is significantly influenced by the presence of the electron-donating 5-(2-methoxyethoxy) group. This substituent enhances the electron density of the ring, thereby affecting its susceptibility to electrophilic and nucleophilic attacks.

Electrophilic Substitution Patterns on the Pyrazole Nucleus

The pyrazole ring is generally susceptible to electrophilic substitution, and the position of attack is directed by the existing substituents. In 1,3-disubstituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site for electrophilic attack. rrbdavc.org The presence of an alkoxy group at the C5 position further activates the ring towards electrophiles.

Common electrophilic substitution reactions on pyrazole rings include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For 5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole, electrophilic substitution is predicted to occur predominantly at the C4 position.

| Electrophilic Reagent | Expected Product at C4 | Reaction Conditions |

| HNO₃/H₂SO₄ | 4-Nitro-5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole | Cooled temperatures |

| Br₂ in CH₃COOH | 4-Bromo-5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole | Room temperature |

| SO₃/H₂SO₄ | This compound-4-sulfonic acid | Heating |

| RCOCl/AlCl₃ | 4-Acyl-5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole | Anhydrous conditions |

The mechanism of electrophilic substitution on the pyrazole ring involves the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The attack at C4 is favored because the positive charge in the intermediate can be delocalized over the two nitrogen atoms and the C5 carbon, without disrupting the aromatic sextet of the attacking electrophile. The electron-donating nature of the 2-methoxyethoxy group at C5 further stabilizes this intermediate, thus facilitating the reaction at the adjacent C4 position.

Nucleophilic Substitution Reactions and their Regioselectivity

Nucleophilic substitution on the pyrazole ring is generally less facile than electrophilic substitution due to the electron-rich nature of the heterocycle. chim.it However, such reactions can occur under specific conditions, particularly if a good leaving group is present on the ring or if the ring is activated by strongly electron-withdrawing groups. In the case of this compound, direct nucleophilic substitution of a hydrogen atom is highly unlikely.

For nucleophilic substitution to occur, a suitable leaving group, such as a halogen, would need to be present on the pyrazole ring, typically at the C3 or C5 position. encyclopedia.pub For instance, if a halogen were introduced at the C4 position via electrophilic substitution, subsequent nucleophilic aromatic substitution (SNAr) would be challenging due to the high electron density at this position. However, if a derivative were synthesized with a leaving group at C5, nucleophilic attack at this position would be more plausible, although still requiring forcing conditions. The regioselectivity would be directed to the carbon bearing the leaving group.

Transformations Involving the 2-Methoxyethoxy Side Chain

The 2-methoxyethoxy side chain offers additional sites for chemical transformations, primarily involving the ether linkages.

Ether Cleavage and Exchange Reactions

Ether linkages are generally stable but can be cleaved under strongly acidic conditions, typically with hydrogen halides such as HBr or HI. The cleavage of the 2-methoxyethoxy group in this compound would likely proceed via an SN2 mechanism, given the primary nature of the carbons in the ether chain.

The reaction with a strong acid like HI would first involve protonation of one of the ether oxygens. Subsequently, the iodide ion (a good nucleophile) would attack the less sterically hindered carbon adjacent to the protonated oxygen. This could lead to a mixture of products depending on which ether bond is cleaved.

| Reagent | Potential Cleavage Products |

| Excess HI | 5-Hydroxy-1,3-dimethyl-1H-pyrazole, Iodoethane, and Iodomethane |

| Limited HI | Mixture of 5-(2-hydroxyethoxy)-1,3-dimethyl-1H-pyrazole and 5-methoxy-1,3-dimethyl-1H-pyrazole, along with corresponding alkyl iodides |

Ether exchange reactions, where one alkoxy group is replaced by another, are also possible under acid or base catalysis, though they are less common for simple ethers.

Oxidation and Reduction of the Alkoxy Chain

The 2-methoxyethoxy side chain is generally resistant to mild oxidizing and reducing agents. Strong oxidizing agents, under harsh conditions, could potentially lead to the cleavage of the C-C and C-O bonds, resulting in the formation of carboxylic acids or smaller fragments. For instance, oxidation of a similar 2-(pyrazol-5-yl)ethanol has been shown to yield pyrazole-5-carboxylic acid. researchgate.net

Reduction of the ether linkage is not a typical transformation and would require specific and powerful reducing agents, likely leading to the cleavage of the C-O bonds. Standard catalytic hydrogenation would not be expected to affect the ether side chain.

Reactivity of Methyl Groups and Potential for Further Functionalization

The two methyl groups at the N1 and C3 positions of the pyrazole ring are generally unreactive. However, under radical conditions or with very strong bases, functionalization can be achieved.

For instance, radical halogenation (e.g., with NBS under UV light) could potentially lead to the substitution of a hydrogen atom on one of the methyl groups with a halogen, forming a halomethyl derivative. This derivative could then serve as a precursor for further functionalization through nucleophilic substitution reactions.

| Reaction | Reagent | Potential Product |

| Radical Bromination | N-Bromosuccinimide (NBS), UV light | 1-(Bromomethyl)-5-(2-methoxyethoxy)-3-methyl-1H-pyrazole or 3-(Bromomethyl)-5-(2-methoxyethoxy)-1-methyl-1H-pyrazole |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | 5-(2-methoxyethoxy)-1-methyl-1H-pyrazole-3-carboxylic acid or 5-(2-methoxyethoxy)-3-methyl-1H-pyrazole-1-carboxylic acid (less likely) |

Deprotonation of the methyl groups would require a very strong base, such as an organolithium reagent. The resulting carbanion could then react with various electrophiles, allowing for the introduction of a wide range of functional groups. The C3-methyl group is more likely to be deprotonated than the N1-methyl group due to the electronic nature of the pyrazole ring.

Reaction Mechanism Elucidation for Key Chemical Transformations

The elucidation of reaction mechanisms for transformations involving this compound would likely involve a combination of experimental and computational methods. Key transformations for pyrazoles often include electrophilic substitution, cyclocondensation reactions, and metal-catalyzed cross-coupling reactions.

The investigation of reaction intermediates is fundamental to understanding the stepwise mechanism of a chemical reaction. For pyrazole derivatives, several types of intermediates can be postulated depending on the reaction conditions.

In electrophilic aromatic substitution reactions, the pyrazole ring acts as a nucleophile. The electron-donating substituents on this compound would activate the C4 position, making it the most probable site for electrophilic attack. The reaction would proceed through a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, particularly at low temperatures, could be employed to detect or trap such intermediates.

For instance, in a hypothetical nitration reaction, the nitronium ion (NO₂⁺) would attack the C4 position, leading to the formation of a cationic intermediate. The stability of this intermediate would be enhanced by the electron-donating effects of the methoxyethoxy and methyl groups.

Table 1: Postulated Intermediates in Electrophilic Substitution of this compound

| Reaction Type | Electrophile | Intermediate Structure | Method of Investigation |

| Nitration | NO₂⁺ | Cationic sigma complex | Low-temperature NMR, Computational modeling |

| Halogenation | Br⁺ / Cl⁺ | Cationic sigma complex | Cryo-spectroscopy, Trapping experiments |

| Friedel-Crafts Acylation | R-C≡O⁺ | Cationic sigma complex | In-situ IR spectroscopy, DFT calculations |

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to model the structures and energies of these transient species, providing insights into their relative stabilities and the feasibility of different reaction pathways.

The kinetic and thermodynamic aspects of a reaction provide quantitative information about its rate and equilibrium position. For this compound, no specific experimental kinetic or thermodynamic data has been reported. However, general principles of physical organic chemistry can be applied to predict its reactivity.

Kinetic Aspects: The rate of a chemical reaction is governed by the activation energy (Ea). The electron-donating groups on the pyrazole ring are expected to lower the activation energy for electrophilic substitution by stabilizing the transition state leading to the sigma complex. This would result in a faster reaction rate compared to unsubstituted pyrazole.

Kinetic studies would involve monitoring the concentration of reactants and products over time, typically using techniques like UV-Vis spectroscopy, HPLC, or NMR spectroscopy. From this data, the rate law, rate constants, and activation parameters (enthalpy and entropy of activation) could be determined.

Thermodynamic Aspects: The thermodynamics of a reaction are described by the change in Gibbs free energy (ΔG), which determines the position of equilibrium. For many electrophilic substitution reactions on aromatic systems, the formation of the substituted product is thermodynamically favorable.

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and entropy of reaction (ΔS) could be determined experimentally through calorimetry or calculated using computational methods. These values would indicate whether a reaction is exothermic or endothermic and how the equilibrium is affected by temperature.

Table 2: Predicted Kinetic and Thermodynamic Parameters for Electrophilic Bromination at C4

| Parameter | Predicted Value/Effect | Rationale |

| Rate Constant (k) | Higher than unsubstituted pyrazole | Electron-donating groups stabilize the transition state |

| Activation Energy (Ea) | Lower than unsubstituted pyrazole | Stabilization of the cationic intermediate |

| Enthalpy of Reaction (ΔH) | Exothermic | Formation of a stable aromatic product |

| Gibbs Free Energy (ΔG) | Negative | Product favored at equilibrium |

Derivatization Strategies and Analogues of 5 2 Methoxyethoxy 1,3 Dimethyl 1h Pyrazole

Rational Design Principles for Structural Modification of the Pyrazole (B372694) Scaffold

The pyrazole ring is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological receptors or enzymes through targeted modifications. nih.govfrontiersin.org The rational design of new analogues based on the 5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole scaffold involves several key principles:

Structure-Activity Relationship (SAR) Studies : A primary principle involves systematically altering different parts of the molecule to understand how each component contributes to its activity. The substitution, replacement, or removal of functional groups on the pyrazole ring can significantly impact molecular interactions, efficacy, and potency. frontiersin.org For instance, adding electron-withdrawing groups has been shown to enhance the antinociceptive efficacy of some pyrazole analogues. frontiersin.org

Bioisosteric Replacement : This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's characteristics. For the 2-methoxyethoxy side chain, one could replace the ether oxygen with a sulfur atom (thioether) or an amino group to explore changes in hydrogen bonding capacity and metabolic stability.

Computational and In Silico Methods : Modern drug design often employs computational tools like molecular docking and deep learning to predict how newly designed analogues will interact with specific biological targets. nih.gov These methods allow for the virtual screening of large libraries of potential derivatives to identify candidates with the most promising binding affinities before undertaking their chemical synthesis. nih.gov

Scaffold Decoration : This involves adding various substituents to the core pyrazole structure to enhance chemical diversity. nih.gov By exploring different functionalizations at the C-3, C-4, and C-5 positions, as well as modifications to the N-methyl and the 5-(2-methoxyethoxy) groups, a wide array of new chemical entities can be generated.

Functionalization at Different Positions of the Pyrazole Ring

The pyrazole ring has distinct reactivity at its different positions, which allows for regioselective functionalization. The sp2-hybridized nitrogen at the N-2 position is basic and reacts with electrophiles, while the C-3 and C-5 positions are susceptible to electrophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms. nih.gov In contrast, the C-4 position is more nucleophilic. researchgate.net

While the starting compound, this compound, is already N-alkylated, understanding these reactions is crucial for synthesizing related analogues with different substituents on the nitrogen atoms.

N-Alkylation : The introduction of alkyl groups onto the pyrazole nitrogen is a fundamental derivatization technique. Methods for N-alkylation include:

Reaction with Trichloroacetimidates : A modern approach uses trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid. mdpi.comresearchgate.net This method provides good yields for benzylic, phenethyl, and benzhydryl groups and offers an alternative to harsher conditions requiring strong bases or high temperatures. mdpi.comresearchgate.net

Conventional Alkylation : Traditional methods often involve reacting an NH-pyrazole with alkyl halides using a base. For unsymmetrical pyrazoles, this can lead to a mixture of regioisomers, with the product distribution influenced by steric and electronic effects. semanticscholar.org

Enzymatic Alkylation : Engineered enzymes have been developed for the highly regioselective N-alkylation of pyrazoles using simple haloalkanes. nih.gov This biocatalytic approach can achieve regioselectivity greater than 99%. nih.gov

N-Acylation : The introduction of an acyl group, such as an acetyl group, can be achieved by reacting an N-unsubstituted pyrazole with an acylating agent. For example, treatment with acetyl chloride in a suitable solvent like pyridine (B92270) can yield the corresponding N-acetylated pyrazole. jocpr.com

Table 1: Selected Methods for N-Alkylation and N-Acylation of Pyrazoles

| Reaction | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Trichloroacetimidates, Brønsted acid catalyst | N-Alkyl Pyrazole | mdpi.comresearchgate.net |

| N-Alkylation | Dimethyl sulfate, basic medium | N-Methyl Pyrazole | semanticscholar.org |

| N-Alkylation | Haloalkanes, Engineered enzymes | N-Alkyl Pyrazole | nih.gov |

The C-4 position of the pyrazole ring is generally electron-rich and acts as a nucleophilic center, making it amenable to electrophilic aromatic substitution. researchgate.net This allows for the introduction of a wide variety of functional groups.

Thio- and Selenocyanation : Pyrazoles can undergo electrophilic thio- or selenocyanation at the C-4 position using reagents like NH₄SCN or KSeCN mediated by an oxidant such as PhICl₂. beilstein-journals.org The resulting 4-thio/selenocyanated pyrazoles can be further converted into other sulfur- or selenium-containing derivatives. beilstein-journals.org

Halogenation : The C-4 position can be readily halogenated. For instance, bromination is a common first step to introduce a functional handle, which can then be used in cross-coupling reactions. nih.gov

Transition-Metal-Catalyzed C-H Functionalization : Direct C-H functionalization is a powerful, step-economical method for creating new C-C bonds. researchgate.netrsc.org Various transition metal catalysts can be employed to arylate or alkylate the C-4 position. researchgate.net

Vilsmeier-Haack Reaction : This reaction can be used to introduce a formyl group (-CHO) at the C-4 position, yielding a pyrazole-4-carbaldehyde. nih.gov This aldehyde can then serve as a versatile intermediate for further derivatization.

The C-3 and C-5 positions are electronically distinct from C-4. They are less electron-rich and their reactivity is influenced by the adjacent nitrogen atoms. nih.gov

Reactivity Differences : The C-5 proton is generally more acidic and the position is more susceptible to functionalization, such as direct C-H arylation, compared to the C-3 position. researchgate.netnih.gov The C-3 position is often the least reactive carbon on the pyrazole ring. nih.govscholaris.ca

Strategies for C-3 Functionalization : Due to its low reactivity, functionalizing the C-3 position often requires specific strategies. One approach involves blocking the more reactive C-4 and C-5 positions to direct reactivity towards C-3. scholaris.ca Another sophisticated method involves a protecting group switch: a substituent is first installed at the reactive C-5 position, and then a transposition of an N-protecting group (like SEM) effectively transforms the original C-5 into the new C-3, allowing for subsequent functionalization of the now-activated position. nih.govscholaris.ca

Influence of Substituents : The electronic nature of existing substituents can influence the tautomeric equilibrium and, consequently, the properties of the C-3 and C-5 positions. nih.govresearchgate.net Electron-donating groups tend to favor the C-3 tautomer, while electron-withdrawing groups can stabilize the C-5 tautomer. nih.gov

Structural Variations of the 2-Methoxyethoxy Group

Modifying the side chain at the C-5 position offers another dimension for creating analogues of this compound.

Homologation involves systematically increasing the length of the alkyl or alkoxy chain. Analogous substitutions involve replacing parts of the chain with other functional groups.

Chain Extension (Homologation) : The 2-methoxyethoxy group could be extended to a 3-methoxypropoxy or a 4-methoxybutoxy group. Synthetically, this could be achieved by starting with a 5-hydroxy-1,3-dimethyl-1H-pyrazole intermediate and reacting it with ω-methoxy-α-haloalkanes of varying lengths (e.g., 1-bromo-3-methoxypropane).

Variation of the Terminal Alkoxy Group : The terminal methoxy (B1213986) group can be replaced with other alkoxy groups, such as ethoxy or isopropoxy. This would involve using different ω-alkoxy-α-haloalkane reagents in the synthesis.

Introduction of Other Functional Groups : The ether linkage itself could be replaced. For example, creating analogues with terminal hydroxyl, amino, or cyano groups would significantly alter the polarity and hydrogen-bonding capabilities of the side chain. These could be synthesized from a precursor like 5-(2-bromoethoxy)-1,3-dimethyl-1H-pyrazole via nucleophilic substitution reactions.

Table 2: Potential Analogues via Side-Chain Modification

| Modification Type | Example Side Chain | Potential Synthetic Precursor |

|---|---|---|

| Homologation | -O-(CH₂)₃-OCH₃ (3-methoxypropoxy) | 5-hydroxy-1,3-dimethyl-1H-pyrazole |

| Alkoxy Variation | -O-(CH₂)₂-OCH₂CH₃ (2-ethoxyethoxy) | 5-hydroxy-1,3-dimethyl-1H-pyrazole |

| Functional Group | -O-(CH₂)₂-OH (2-hydroxyethoxy) | 5-(2-bromoethoxy)-1,3-dimethyl-1H-pyrazole |

Introduction of Diverse Oxygen-Containing Side Chains

The primary strategy for introducing a variety of oxygen-containing side chains onto the 1,3-dimethyl-1H-pyrazole core involves the O-alkylation of its precursor, 1,3-dimethyl-5-pyrazolone (B118827). This pyrazolone (B3327878) exists in equilibrium with its tautomeric form, 5-hydroxy-1,3-dimethyl-1H-pyrazole, which can be readily alkylated to form ether derivatives. This approach is versatile, allowing for the incorporation of a wide array of functionalized alkoxy groups, thereby modifying the compound's physicochemical properties.

The general synthesis commences with the condensation of ethyl acetoacetate (B1235776) and methylhydrazine to produce 1,3-dimethyl-5-pyrazolone. ias.ac.in Subsequent reaction of the pyrazolone with a suitable alkylating agent under basic conditions yields the desired 5-alkoxy derivative. For instance, the synthesis of 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole has been successfully demonstrated, showcasing the viability of this etherification. rsc.org By analogy, to synthesize the parent compound, this compound, one would react 1,3-dimethyl-5-pyrazolone with 1-bromo-2-methoxyethane (B44670) in the presence of a base like sodium hydride or potassium carbonate.

This methodology can be extended to create a diverse range of analogues by employing various alkyl halides or other electrophiles. Examples of potential oxygen-containing side chains that could be introduced include, but are not limited to, simple alkoxy chains, polyether chains (e.g., polyethylene (B3416737) glycol moieties), and chains bearing additional functional groups such as hydroxyls, esters, or amides. A study on the discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides highlights the synthesis of analogues with an aryloxy linkage at the 5-position, further expanding the scope of accessible oxygen-containing side chains. nih.gov

Below is an interactive data table summarizing representative O-alkylation reactions on the 1,3-dimethyl-5-pyrazolone scaffold to generate diverse analogues.

Annulation and Fusion of Additional Heterocyclic Rings onto the Pyrazole Core

The fusion of additional heterocyclic rings onto the 1,3-dimethyl-1H-pyrazole core represents a significant strategy for generating structurally complex analogues with potentially novel biological activities. This is typically achieved through annulation reactions, where a new ring is constructed onto two adjacent atoms of the pyrazole scaffold. The specific substitution pattern of the starting pyrazole is crucial for directing the cyclization and determining the structure of the resulting fused system.

A prominent example involves the synthesis of pyrazolo[3,4-b]pyrazin-5-ones. This process begins with a suitably functionalized pyrazole, such as 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole. The synthetic sequence involves the nucleophilic substitution of the chlorine atom by an amino acid, followed by a reductive lactamization. This cascade reaction first reduces the nitro group to an amine, which then undergoes intramolecular cyclization with the adjacent amino acid's carboxyl group to form the pyrazinone ring, resulting in a fused bicyclic system.

Another important class of fused pyrazoles are the pyrazolo[4,3-e] rsc.orgnih.govgoogle.comtriazines. The synthesis of derivatives like 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e] rsc.orgnih.govgoogle.comtriazine demonstrates the versatility of the pyrazole core in constructing more elaborate heterocyclic frameworks. nih.gov While the specific synthetic route to this compound involves modifications of a pre-existing fused system, the underlying principle of building upon the pyrazole scaffold is a key concept in generating diverse analogues.

These annulation strategies significantly expand the chemical space accessible from the this compound scaffold. By first modifying the pyrazole core with appropriate functional groups (e.g., amino, halo, or nitro groups), it can serve as a template for the construction of a wide variety of fused heterocyclic systems.

The following table outlines representative annulation reactions starting from functionalized 1,3-dimethyl-1H-pyrazole precursors.

Combinatorial Library Synthesis of this compound Analogues

Combinatorial chemistry offers a powerful platform for the rapid generation of large, diverse libraries of compounds, which is highly applicable to the synthesis of analogues of this compound. This high-throughput approach allows for systematic variation of different parts of the molecule to explore structure-activity relationships efficiently.

A key study in this area details the development of a novel chemotype, 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, through iterative combinatorial library synthesis. nih.gov This work provides a direct blueprint for how a similar strategy could be applied to the target compound. The synthesis involved a multi-step sequence amenable to parallel synthesis, allowing for the introduction of diversity at multiple positions.

Applying this paradigm to this compound, a combinatorial library could be constructed by varying two main components: the alkoxy side chain at the 5-position and substituents at the 4-position.

Diversity at the 5-Position: Starting from a common intermediate, such as ethyl 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carboxylate, a library of diverse ethers can be synthesized in parallel by reacting it with an array of alkyl halides. This would generate analogues with various oxygen-containing side chains, systematically exploring the impact of chain length, branching, and embedded functional groups.

Diversity at the 4-Position: The carboxylate at the 4-position of the intermediate serves as a versatile handle for introducing further diversity. For example, hydrolysis to the carboxylic acid followed by amide coupling with a library of amines would yield a large set of pyrazole-4-carboxamides. nih.gov

This dual approach, diversifying both the 5-alkoxy group and the 4-position substituent, would generate a comprehensive library of analogues. The process is well-suited for automated or semi-automated synthesis platforms, enabling the production of hundreds or thousands of unique compounds for biological screening.

The table below illustrates a potential combinatorial synthesis scheme based on the published methodology for related pyrazoles. nih.gov

Computational Chemistry and Theoretical Studies on 5 2 Methoxyethoxy 1,3 Dimethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. researchgate.net Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to optimize the molecular geometry and calculate various electronic and spectroscopic parameters for pyrazole-based systems. derpharmachemica.comresearchgate.net

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov

For 5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole, the HOMO is expected to be primarily localized on the electron-rich pyrazole (B372694) ring, which is characteristic of this heterocyclic system. nih.gov The LUMO, conversely, would likely be distributed across the pyrazole ring and potentially involve the ether side chain, indicating regions susceptible to nucleophilic attack. A relatively large HOMO-LUMO energy gap would suggest high kinetic stability. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Calculated using DFT/B3LYP) This table presents theoretical data that would be expected from a typical DFT calculation for illustrative purposes.

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -0.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.7 | High kinetic stability, low reactivity |

A Molecular Electrostatic Potential (MEP) map would further visualize the electronic distribution, highlighting electron-rich areas (negative potential, typically around the oxygen and nitrogen atoms) that are prone to electrophilic attack and electron-poor areas (positive potential, around the hydrogen atoms) susceptible to nucleophilic attack. researchgate.net

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural confirmation. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. fu-berlin.dersc.org Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental data to validate the computed structure. While calculations provide nuclear shielding values, these are typically converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

Table 2: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) This table illustrates the type of data generated from GIAO calculations compared to experimental values. The values are representative and not from a specific study.

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| Pyrazole C4-H | 5.85 | 5.80 | 105.2 | 104.8 |

| N-CH₃ (pos 1) | 3.75 | 3.71 | 35.8 | 35.5 |

| C-CH₃ (pos 3) | 2.20 | 2.15 | 13.5 | 13.2 |

| O-CH₂ | 4.25 | 4.21 | 68.9 | 68.5 |

| O-CH₃ | 3.35 | 3.30 | 59.1 | 58.8 |

Similarly, vibrational frequencies from theoretical calculations correspond to peaks in an Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (e.g., stretching, bending) to the observed absorption bands. For this molecule, key predicted frequencies would include C-H stretching of the methyl groups, C=N and C=C stretching within the pyrazole ring, and the characteristic C-O-C stretching of the ether linkage.

Conformational Analysis and Energy Landscapes

The 2-methoxyethoxy side chain of this compound introduces conformational flexibility due to several rotatable single bonds (C-O and C-C). Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting conformer to identify the most stable, low-energy structures.

An energy landscape can be generated by plotting the relative energy against the dihedral angles of the flexible side chain. This analysis reveals the global minimum energy conformation (the most stable shape of the molecule) as well as other local minima and the energy barriers for rotation between them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Molecular Modeling and Docking Studies for Chemical Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. ijpbs.com This method is widely used in drug discovery to screen compounds for their potential to inhibit a biological target. researchgate.netmdpi.com For pyrazole derivatives, which are known to target enzymes like protein kinases, docking studies can provide valuable insights into their mechanism of action. researchgate.netrsc.org

A molecular docking study for this compound would involve:

Building a 3D model of the compound.

Identifying a relevant protein target (e.g., a kinase or cyclooxygenase enzyme). nih.gov

Computationally placing the molecule into the active site of the protein.

Scoring the different binding poses based on factors like binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

The results can predict whether the compound is likely to bind to the target and identify the key amino acid residues involved in the interaction.

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase Target This table is an example of typical output from a molecular docking simulation.

| Parameter | Value | Interpretation |

| Binding Energy (kcal/mol) | -8.2 | Strong predicted binding affinity |

| Hydrogen Bonds | 2 | Specific interactions with backbone residues (e.g., with Asp, Glu) |

| Hydrophobic Interactions | 5 | Interactions with nonpolar residues (e.g., Leu, Val, Ala) |

| Inhibition Constant (Ki) | 50 nM (predicted) | Potent inhibition predicted |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

QSPR modeling is a computational method that aims to correlate the structural features of molecules with their physicochemical properties. In a QSPR study, a set of molecules with known properties (e.g., boiling point, solubility, partition coefficient) is used to build a mathematical model. This model is based on calculated molecular descriptors, which are numerical representations of a molecule's structure (e.g., molecular weight, surface area, electronic properties like HOMO/LUMO energies).

For this compound, a QSPR model developed from a library of related pyrazole ethers could be used to predict its key chemical attributes without the need for direct experimental measurement. This approach is valuable for efficiently screening large numbers of virtual compounds to identify those with desired properties.

Reaction Pathway Simulations and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism. The synthesis of pyrazoles, such as through the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.orgyoutube.com

By simulating the reaction pathway for the synthesis of this compound, researchers can:

Identify all intermediates and transition states.

Calculate the activation energies for each step of the reaction. nih.gov

Construct a reaction energy profile, which maps the energy changes as the reaction progresses.

This analysis helps explain the reaction kinetics and regioselectivity, providing insights into why certain products are formed over others. rsc.org Understanding the transition states—the highest energy points along the reaction coordinate—is crucial for optimizing reaction conditions to improve yield and efficiency. nih.gov

Applications of this compound in Coordination Chemistry and Advanced Materials Science

A Note on a Specific Compound: Scholarly research and literature specifically detailing the applications of this compound in coordination chemistry and advanced materials science are not extensively available in the public domain. Therefore, this article will explore the potential and expected roles of this compound based on the well-established chemistry of analogous and structurally similar pyrazole derivatives. The principles and examples discussed are drawn from the broader field of pyrazole chemistry and are intended to provide a scientifically grounded perspective on how this compound would likely behave in these applications.

Concluding Remarks and Future Research Perspectives

Synthesis of Novel Structural Variants of 5-(2-methoxyethoxy)-1,3-dimethyl-1H-pyrazole

The synthesis of novel structural variants of this compound can be approached through several established synthetic strategies for pyrazole (B372694) derivatives. mdpi.com A primary method for the synthesis of the core 1,3-dimethyl-5-alkoxypyrazole scaffold involves the cyclocondensation of a β-dicarbonyl compound with methylhydrazine, followed by etherification.

A plausible synthetic route to the parent compound could start from a 1,3-dicarbonyl compound which, upon reaction with methylhydrazine, would yield a pyrazolone (B3327878) intermediate. Subsequent O-alkylation with 2-methoxyethyl halide would furnish the target molecule. Building upon this, the synthesis of novel structural variants can be envisioned by modifying both the pyrazole core and the methoxyethoxy side chain.

Table 1: Proposed Synthetic Modifications for Novel Variants

| Modification Target | Proposed Reagents and Conditions | Expected Outcome |

| Pyrazole C4-position | Electrophilic substitution (e.g., nitration, halogenation) | Introduction of functional groups for further elaboration. |

| Pyrazole N1-methyl group | Variation of the substituted hydrazine (B178648) (e.g., ethylhydrazine) | Alteration of steric and electronic properties. |

| Methoxyethoxy side chain | Use of different alkoxyethyl halides in the alkylation step | Modulation of solubility and coordinating ability. |

Detailed research into these synthetic modifications would provide a library of related compounds, allowing for a systematic exploration of structure-property relationships. The use of modern synthetic techniques such as microwave-assisted synthesis could potentially accelerate the generation of these novel variants. rsc.org

Exploration of Unconventional Reactivity and Catalysis

The reactivity of the pyrazole ring is well-documented, with electrophilic substitution typically occurring at the C4 position. rsc.org However, the presence of the 5-(2-methoxyethoxy) substituent could lead to unconventional reactivity patterns. The ether oxygen atoms in the side chain could act as coordinating sites for metal ions, potentially influencing the reactivity of the pyrazole core or enabling novel catalytic applications.

For instance, the formation of metal complexes with this pyrazole derivative could be explored. The resulting complexes could exhibit catalytic activity in various organic transformations, such as cross-coupling reactions. The flexible methoxyethoxy chain could play a crucial role in stabilizing catalytic intermediates.

Further research could investigate the reactivity of the pyrazole ring itself under more forcing conditions or with unconventional reagents. For example, metal-catalyzed C-H activation at other positions of the pyrazole ring could lead to novel functionalization pathways that are not accessible through traditional methods. The potential for the pyrazole to act as a ligand in organometallic catalysis is an area ripe for exploration, with applications in sustainable chemistry. mdpi.com

Advancements in Computational Approaches for Complex Pyrazole Systems

Computational chemistry has become an indispensable tool for understanding the structural and electronic properties of pyrazole derivatives. eurasianjournals.com Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the molecule's geometry, electronic structure, and reactivity. researchgate.net

For this compound, computational studies could be employed to:

Predict Reactivity: Calculate the electron density at different positions of the pyrazole ring to predict the most likely sites for electrophilic and nucleophilic attack.

Analyze Conformations: Determine the preferred conformations of the flexible methoxyethoxy side chain and how they might influence intermolecular interactions.

Model Spectroscopic Properties: Simulate NMR and IR spectra to aid in the characterization of the compound and its derivatives.

Investigate Reaction Mechanisms: Elucidate the mechanisms of potential synthetic transformations and catalytic cycles involving this pyrazole derivative.

Molecular dynamics simulations could also be utilized to study the behavior of this molecule in different solvent environments and its potential interactions with biological macromolecules or material surfaces. nih.gov These computational approaches would not only complement experimental findings but also guide the design of new experiments and novel pyrazole-based systems. eurasianjournals.com

Table 2: Key Parameters for Computational Analysis

| Computational Method | Parameter to be Investigated | Potential Insights |

| Density Functional Theory (DFT) | Frontier Molecular Orbital (HOMO-LUMO) energies | Electronic reactivity and stability. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and bond orders | Understanding of intramolecular interactions. |

| Molecular Dynamics (MD) Simulations | Conformational landscape in solution | Influence of solvent on molecular structure. |

Expanding the Scope of Material Science Applications Based on this Scaffold

Pyrazole derivatives have found applications in various areas of material science, including the development of energetic materials, polymers, and functional materials. nih.govlifechemicals.com The unique combination of a stable aromatic pyrazole core and a flexible, coordinating methoxyethoxy side chain in this compound suggests several potential applications in this field.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ether oxygens in the side chain could act as coordination sites for metal ions, leading to the formation of novel coordination polymers or MOFs. These materials could have applications in gas storage, separation, or catalysis.

Liquid Crystals: The introduction of long alkyl chains or other mesogenic groups onto the pyrazole scaffold could lead to the development of new liquid crystalline materials.

Functional Polymers: The pyrazole derivative could be incorporated into polymer backbones or used as a functional side chain to impart specific properties, such as thermal stability or metal-coordinating ability.

Energetic Materials: While less likely with the current substituents, modification of the pyrazole ring with nitro groups could lead to the development of new energetic materials. nih.gov

Future research should focus on the synthesis and characterization of materials incorporating the this compound scaffold and the evaluation of their physical and chemical properties.

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.